Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H18N2O4 and a molecular weight of 290.31 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of benzyl chloride with 3-(3-oxomorpholino)azetidine-1-carboxylate in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous-flow synthesis methods, which offer advantages in terms of efficiency and scalability. This method involves the continuous mixing of reactants in a flow reactor, allowing for precise control over reaction conditions and improved product quality.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: It may be used in the design of new drugs targeting various diseases.
Industry: Its applications extend to the chemical industry, where it can be used in the production of specialty chemicals.
Mechanism of Action
The mechanism by which Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzyl 3-(3-oxomorpholino)azetidine-1-carboxylate can be compared with other similar compounds, such as benzyl 3-(morpholino)azetidine-1-carboxylate and benzyl 3-(3-oxoazetidin-1-yl)azetidine-1-carboxylate. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
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Properties
IUPAC Name |
benzyl 3-(3-oxomorpholin-4-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c18-14-11-20-7-6-17(14)13-8-16(9-13)15(19)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPFDNXWMCPYSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2CN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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